molecular formula C8H6F4S B13963250 (4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane

(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B13963250
M. Wt: 210.19 g/mol
InChI Key: LEGNWABDANESKE-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a fluorinated phenyl ring and a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane typically involves the reaction of 4-fluoro-3-(trifluoromethyl)phenyl halides with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorinated phenyl ring and methylsulfane group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-3-(methoxymethyl)-5-(trifluoromethyl)phenyl)(methyl)sulfane
  • (2-ethoxy-4-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane

Uniqueness

(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H6F4S

Molecular Weight

210.19 g/mol

IUPAC Name

1-fluoro-4-methylsulfanyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6F4S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3

InChI Key

LEGNWABDANESKE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)F)C(F)(F)F

Origin of Product

United States

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